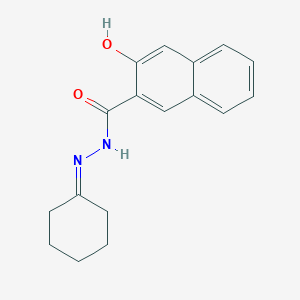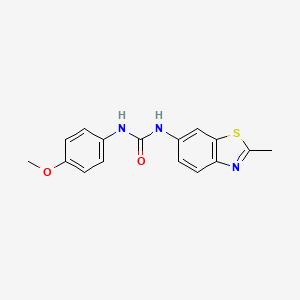![molecular formula C17H18N2O3 B5722858 N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as NAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a derivative of acetaminophen, which is a widely used pain reliever and fever reducer. NAPA has been found to have similar properties as acetaminophen and has been studied for its potential use in treating various diseases and conditions.
作用机制
Further studies are needed to fully understand the mechanism of action of NAPA and its interactions with other proteins and enzymes in the body.
Conclusion:
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide, or NAPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases and conditions. Further studies are needed to fully understand the mechanism of action of NAPA and its interactions with other proteins and enzymes in the body.
实验室实验的优点和局限性
NAPA has several advantages and limitations for lab experiments. Some of the advantages include:
1. Low Cost: NAPA is relatively inexpensive compared to other drugs used in scientific research.
2. Availability: NAPA is readily available and can be easily obtained from various chemical suppliers.
3. Stability: NAPA is stable under normal laboratory conditions and has a long shelf life.
Some of the limitations of NAPA include:
1. Lack of Specificity: NAPA has been found to have a lack of specificity, which means that it may interact with other proteins and enzymes in the body, leading to unwanted side effects.
2. Limited Solubility: NAPA has limited solubility in water, which can make it difficult to use in certain experiments.
3. Lack of Clinical Data: There is a lack of clinical data on the safety and efficacy of NAPA, which limits its potential use in clinical trials.
未来方向
There are several future directions for the study of NAPA. Some of these include:
1. Development of Specific Analogs: The development of specific analogs of NAPA may help in reducing the unwanted side effects and increasing its specificity.
2. Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of NAPA in the treatment of various diseases and conditions.
3. Combination Therapy: The use of NAPA in combination with other drugs may help in increasing its efficacy and reducing its side effects.
4.
合成方法
The synthesis of NAPA involves the reaction between 2-aminoacetophenone and 2-methylphenol in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain pure NAPA.
科学研究应用
NAPA has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases and conditions. Some of the scientific research applications of NAPA include:
1. Treatment of Inflammatory Diseases: NAPA has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
2. Pain Management: NAPA has been found to have analgesic properties and has been studied for its potential use in managing pain associated with various conditions such as cancer, neuropathic pain, and postoperative pain.
3. Fever Reduction: NAPA has been found to have antipyretic properties and has been studied for its potential use in reducing fever associated with various conditions such as infections and inflammatory diseases.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-6-10-16(12)22-11-17(21)19-15-9-5-4-8-14(15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOLCYCABYXNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)